molecular formula C26H25N5OS B5169415 N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide

N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide

Cat. No. B5169415
M. Wt: 455.6 g/mol
InChI Key: IJHKWUGZVFFIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide, commonly known as NPI-2358, is a novel synthetic compound with potential applications in cancer research. It belongs to the class of triazolopyrimidine derivatives and has been shown to exhibit anti-tumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of NPI-2358 is not fully understood. However, it is believed to act by disrupting the microtubule network in cancer cells, which is essential for cell division and proliferation. This disruption leads to cell cycle arrest and ultimately, cell death.
Biochemical and physiological effects:
NPI-2358 has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis, and promote the formation of reactive oxygen species (ROS) that can damage cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPI-2358 in lab experiments is its potency. It has been shown to be effective at very low concentrations, which makes it a valuable tool for researchers. However, one of the limitations is its solubility. NPI-2358 is poorly soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on NPI-2358. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of interest is its use in targeted drug delivery, where it can be specifically targeted to cancer cells while sparing healthy cells. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of NPI-2358 involves the reaction of 5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with 1-bromo-4-nitronaphthalene followed by the addition of 2-amino-4,4-dimethylpentanoic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

NPI-2358 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been found to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

N-naphthalen-1-yl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5OS/c1-3-16-31-21-15-8-7-13-19(21)23-24(31)28-26(30-29-23)33-22(4-2)25(32)27-20-14-9-11-17-10-5-6-12-18(17)20/h5-15,22H,3-4,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHKWUGZVFFIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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